Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate is an organic compound with a complex structure that includes an ethyl ester, a hydroxybutyl group, and an iodotridec-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate typically involves multiple steps, including the formation of the ester bond, the introduction of the hydroxybutyl group, and the iodination of the tridec-2-enoate. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butanone, while reduction of the ester group can produce ethyl alcohol.
Scientific Research Applications
Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxybutyl group may interact with enzymes, while the iodine atom can participate in halogen bonding with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1-hydroxybutyl)-3-chlorotridec-2-enoate
- Ethyl 2-(1-hydroxybutyl)-3-bromotridec-2-enoate
- Ethyl 2-(1-hydroxybutyl)-3-fluorotridec-2-enoate
Uniqueness
Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher polarizability can lead to stronger halogen bonding and different biological activities.
Properties
CAS No. |
136616-80-3 |
---|---|
Molecular Formula |
C19H35IO3 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate |
InChI |
InChI=1S/C19H35IO3/c1-4-7-8-9-10-11-12-13-15-16(20)18(17(21)14-5-2)19(22)23-6-3/h17,21H,4-15H2,1-3H3 |
InChI Key |
VIGOUBQSKYHBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=C(C(CCC)O)C(=O)OCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.